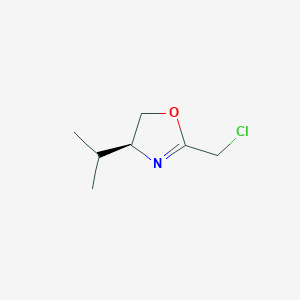

(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a chiral compound with a unique structure that includes an oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves the reaction of (S)-glycidol with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) in stoichiometric amounts. This reaction leads to the formation of cyclic chloromethyl sulfite or sulfate derivatives . The reaction conditions usually require controlled temperatures and the presence of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

化学反応の分析

Types of Reactions

(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazole compound.

科学的研究の応用

(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

類似化合物との比較

Similar Compounds

(4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane: Another chiral compound with a similar chloromethyl group but a different ring structure.

Cyclic (4S)-chloromethyl sulfite and sulfate derivatives of (S)-glycidol: These compounds share the chloromethyl group and are used as synthetic equivalents of epichlorohydrin.

Uniqueness

(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its specific oxazole ring structure and the presence of both a chloromethyl group and an isopropyl group

生物活性

(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a chiral compound with a unique structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

The compound has the following chemical properties:

- Molecular Formula : C7H12ClNO

- Molecular Weight : 161.63 g/mol

- CAS Number : 221196-91-4

- LogP : 1.114 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. A study reviewed various oxazole compounds and found that certain derivatives showed promising results against various bacterial strains and fungi.

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 1 | 1.6 | Candida albicans |

| 2 | 3.2 | Candida tropicalis |

| 3 | 0.8 | Aspergillus niger |

| 4 | 3.2 | Escherichia coli |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against common pathogens. The specific activity of this compound remains to be fully characterized but is expected to align with these findings due to its structural similarities.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies on related oxazole compounds suggest that they may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some oxazoles induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Tumor Growth : In vivo studies have shown that certain oxazole derivatives can significantly reduce tumor size in animal models.

Case Studies

A notable study conducted by Singh et al. synthesized various substituted oxazoles and evaluated their antibacterial potential against strains like Staphylococcus aureus and E. coli. The results indicated that specific compounds exhibited higher activity compared to standard antibiotics like ampicillin.

Another case study focused on the synthesis of a series of oxazole derivatives and their evaluation against human cancer cell lines. The results demonstrated that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

特性

CAS番号 |

221196-91-4 |

|---|---|

分子式 |

C7H12ClNO |

分子量 |

161.63 g/mol |

IUPAC名 |

(4S)-2-(chloromethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C7H12ClNO/c1-5(2)6-4-10-7(3-8)9-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |

InChIキー |

STHGZAOXDUOTAD-ZCFIWIBFSA-N |

異性体SMILES |

CC(C)[C@H]1COC(=N1)CCl |

正規SMILES |

CC(C)C1COC(=N1)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。